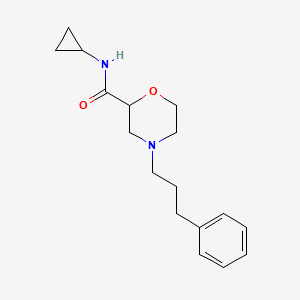
4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-éthoxy-N-(4-éthylphényl)-2,5-diméthylbenzènesulfonamide est un composé organique ayant une structure complexe. Il appartient à la classe des sulfonamides, connus pour leurs applications diverses en chimie médicinale et dans les procédés industriels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-éthoxy-N-(4-éthylphényl)-2,5-diméthylbenzènesulfonamide implique généralement la réaction de la 4-éthylphénylamine avec le chlorure de 2,5-diméthylbenzènesulfonyle en présence d’une base telle que la triéthylamine. Le groupe éthoxy est introduit par une réaction d’éthylation utilisant l’iodure d’éthyle dans des conditions basiques.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer des procédés en flux continu pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l’efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-éthoxy-N-(4-éthylphényl)-2,5-diméthylbenzènesulfonamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en amine.
Substitution : Les groupes éthoxy et méthyle peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Le 4-éthoxy-N-(4-éthylphényl)-2,5-diméthylbenzènesulfonamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouvelles thérapeutiques à base de sulfonamide.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new sulfonamide-based therapeutics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 4-éthoxy-N-(4-éthylphényl)-2,5-diméthylbenzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamide peut inhiber l’activité de certaines enzymes en imitant la structure des substrats naturels. Cette inhibition peut perturber les voies biochimiques essentielles, conduisant aux effets biologiques du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-éthoxy-N-(4-méthylphényl)benzènesulfonamide
- 4-éthoxy-N-(2-méthylphényl)benzènesulfonamide
- 4-éthoxy-N-(3-méthylphényl)benzènesulfonamide
Unicité
Le 4-éthoxy-N-(4-éthylphényl)-2,5-diméthylbenzènesulfonamide est unique en raison de son schéma de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence à la fois de groupes éthoxy et éthyle, ainsi que la substitution diméthyle sur le cycle benzénique, confère des propriétés distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C18H23NO3S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-5-15-7-9-16(10-8-15)19-23(20,21)18-12-13(3)17(22-6-2)11-14(18)4/h7-12,19H,5-6H2,1-4H3 |
Clé InChI |
YDEIPLZPZJRMOO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12265183.png)
![4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12265185.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine](/img/structure/B12265191.png)
![5-Chloro-6-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12265197.png)
![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B12265207.png)
![4,4-Difluoro-1-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-4-carbonyl)piperidine](/img/structure/B12265209.png)
![4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12265210.png)
![N-methyl-1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine](/img/structure/B12265216.png)

![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B12265225.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B12265226.png)
![4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265227.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12265231.png)
![Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12265246.png)
